4-Methoxybenzo[b]thiophen-2-amine
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Overview
Description
4-Methoxybenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a sulfur atom in the thiophene ring imparts distinct chemical and biological characteristics to these compounds.
Preparation Methods
The synthesis of 4-Methoxybenzo[b]thiophen-2-amine can be achieved through various synthetic routes. One common method involves the nucleophilic attack of sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates, followed by ring-closure reactions . Another approach includes the condensation reactions such as the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis . These methods typically involve the use of sulfurizing agents like phosphorus pentasulfide and basic conditions to generate the desired thiophene derivatives.
Chemical Reactions Analysis
4-Methoxybenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: Anodic oxidation at elevated temperatures can yield benzo[b]thiophen-4,7-quinone bisacetals.
Substitution: Bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation reactions are common.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Methoxybenzo[b]thiophen-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
4-Methoxybenzo[b]thiophen-2-amine can be compared with other benzothiophene derivatives such as:
Sertaconazole: An antifungal agent with a similar benzothiophene core.
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-f]thieno[3,2-b]thiophene): An organic semiconductor used in electronic devices.
These compounds share the benzothiophene core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-methoxy-1-benzothiophen-2-amine |
InChI |
InChI=1S/C9H9NOS/c1-11-7-3-2-4-8-6(7)5-9(10)12-8/h2-5H,10H2,1H3 |
InChI Key |
ILDUBIWEMRWYBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(SC2=CC=C1)N |
Origin of Product |
United States |
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